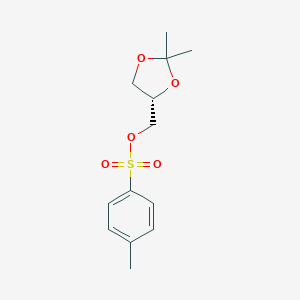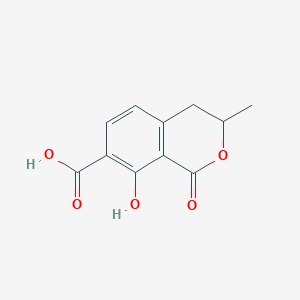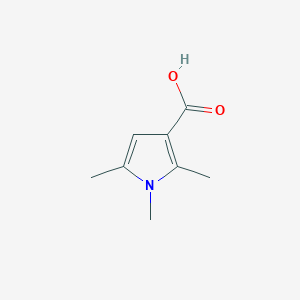![molecular formula C14H21NO4 B044519 tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate CAS No. 112113-57-2](/img/structure/B44519.png)
tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate, also known as tert-butyl rosmarinic acid (tBRA), is a derivative of rosmarinic acid that has been synthesized and studied for its potential pharmacological properties. Rosmarinic acid is a natural compound found in various plants, including rosemary, sage, and thyme, and has been shown to possess antioxidant, anti-inflammatory, and antimicrobial activities. Tert-butyl rosmarinic acid is a modified form of rosmarinic acid that has been designed to enhance its bioavailability and activity.
Mécanisme D'action
The mechanism of action of tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate rosmarinic acid is not fully understood, but it is thought to involve the modulation of various signaling pathways involved in oxidative stress and inflammation. Tert-butyl rosmarinic acid has been shown to activate the Nrf2 pathway, which regulates the expression of antioxidant and detoxifying enzymes. It has also been shown to inhibit the NF-kappaB pathway, which is involved in the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Tert-butyl rosmarinic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that tBRA can protect cells from oxidative stress and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that tBRA can reduce inflammation and oxidative stress in animal models of various diseases, including colitis, arthritis, and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl rosmarinic acid has several advantages for lab experiments, including its stability and solubility in aqueous solutions. Its modified structure also enhances its bioavailability and activity compared to rosmarinic acid. However, tBRA is a synthetic compound that may have limitations in terms of its relevance to natural compounds found in plants. Further studies are needed to determine the optimal conditions for using tBRA in lab experiments.
Orientations Futures
There are several future directions for the study of tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate rosmarinic acid. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, inflammatory bowel disease, and neurodegenerative diseases. Further studies are needed to determine the optimal dose and route of administration for tBRA in these contexts. Another area of interest is the development of novel derivatives of tBRA with enhanced pharmacological properties. Overall, the study of tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate rosmarinic acid has the potential to contribute to the development of new therapies for various diseases.
Méthodes De Synthèse
Tert-butyl rosmarinic acid can be synthesized through a multistep process that involves the protection of the hydroxyl groups in rosmarinic acid, followed by the introduction of a tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate group at the hydroxyl position. The resulting compound can then be deprotected to yield tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate rosmarinic acid. The synthesis of tBRA has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
Tert-butyl rosmarinic acid has been studied for its potential pharmacological properties, including its antioxidant, anti-inflammatory, and anticancer activities. In vitro studies have shown that tBRA can scavenge free radicals and protect cells from oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in immune cells.
Propriétés
Numéro CAS |
112113-57-2 |
|---|---|
Nom du produit |
tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate |
Formule moléculaire |
C14H21NO4 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
tert-butyl N-[(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C14H21NO4/c1-9(15-13(18)19-14(2,3)4)12(17)10-6-5-7-11(16)8-10/h5-9,12,16-17H,1-4H3,(H,15,18)/t9-,12+/m1/s1 |
Clé InChI |
FPHQSOHXOSHSDJ-SKDRFNHKSA-N |
SMILES isomérique |
C[C@H]([C@@H](C1=CC(=CC=C1)O)O)NC(=O)OC(C)(C)C |
SMILES |
CC(C(C1=CC(=CC=C1)O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C(C1=CC(=CC=C1)O)O)NC(=O)OC(C)(C)C |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



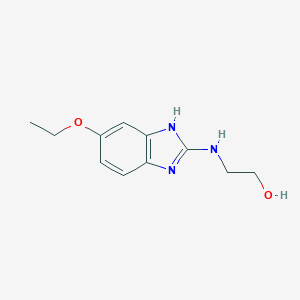
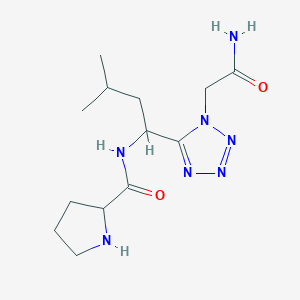
![6-Fluoroimidazo[1,2-b]pyridazine](/img/structure/B44439.png)
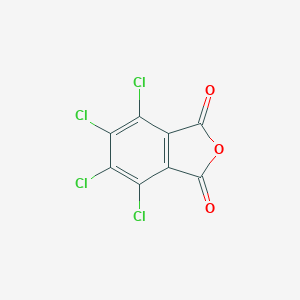
![(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B44443.png)

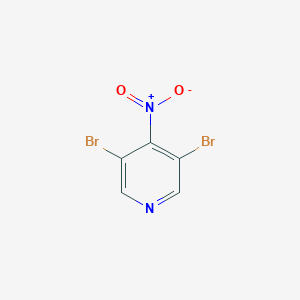
![(2S,8S,15R,22S,25S,26R)-8,15-Dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone](/img/structure/B44453.png)
